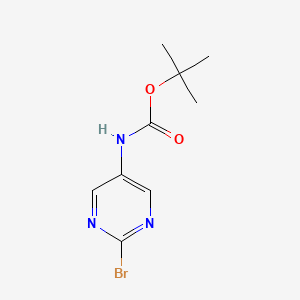

Tert-butyl (2-bromopyrimidin-5-yl)carbamate

Description

BenchChem offers high-quality Tert-butyl (2-bromopyrimidin-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-bromopyrimidin-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-(2-bromopyrimidin-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZMUYVBEYQGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl (2-bromopyrimidin-5-yl)carbamate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Tert-butyl (2-bromopyrimidin-5-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl (2-bromopyrimidin-5-yl)carbamate, a critical building block in contemporary medicinal chemistry and drug development. The document details a robust, field-proven protocol for the chemoselective N-tert-butoxycarbonylation (Boc protection) of 5-amino-2-bromopyrimidine. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss process optimization and troubleshooting, and present key data in accessible formats. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this key intermediate.

Introduction and Strategic Importance

Tert-butyl (2-bromopyrimidin-5-yl)carbamate (CAS No. 914349-47-4) is a heterocyclic building block of significant value in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a pyrimidine core, a versatile scaffold in drug design, functionalized with a bromine atom and a Boc-protected amine. The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The Boc-protected amine at the 5-position provides a latent nucleophile that can be unmasked under specific acidic conditions for subsequent derivatization. This strategic combination of functionalities makes it an indispensable intermediate in the construction of targeted therapies, particularly kinase inhibitors.

Core Synthesis Pathway: Principle and Mechanism

The synthesis of tert-butyl (2-bromopyrimidin-5-yl)carbamate is achieved through the protection of the primary amino group of 5-amino-2-bromopyrimidine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][3]

Reaction Scheme:

5-amino-2-bromopyrimidineDi-tert-butyl dicarbonatetert-butyl (2-bromopyrimidin-5-yl)carbamate

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the electron-rich amino group of the pyrimidine on one of the electrophilic carbonyl carbons of the Boc anhydride.[4] The process is typically facilitated by a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

The role of the base is twofold:

-

It acts as an acid scavenger, neutralizing the tert-butoxycarboxylic acid byproduct that forms during the reaction.

-

It can deprotonate the amine, increasing its nucleophilicity and thereby accelerating the rate of reaction.

The reaction's success hinges on the chemoselectivity of the Boc anhydride for the amino group over the pyrimidine ring nitrogens, which are significantly less nucleophilic. The steric bulk of the tert-butyl groups on the anhydride also helps prevent over-reaction (di-Boc protection) under controlled conditions.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reliability and reproducibility. Reaction progress should be monitored to ensure completion.

Materials and Reagents

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Recommended Purity |

| 5-Amino-2-bromopyrimidine | 7752-82-1 | 173.99 | >97% |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | >98% |

| Triethylamine (TEA) | 121-44-8 | 101.19 | >99%, anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% |

| Saturated aq. NaHCO₃ | - | - | - |

| Saturated aq. NaCl (Brine) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-amino-2-bromopyrimidine (5.00 g, 28.7 mmol, 1.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Base Addition: Add triethylamine (4.8 mL, 34.5 mmol, 1.2 equiv) to the solution via syringe.

-

Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (6.89 g, 31.6 mmol, 1.1 equiv) in a minimal amount of anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirring reaction mixture over 15-20 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up - Quenching: Upon completion, carefully quench the reaction by adding 50 mL of deionized water.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white to pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure tert-butyl (2-bromopyrimidin-5-yl)carbamate.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis of tert-butyl (2-bromopyrimidin-5-yl)carbamate.

Process Optimization and Troubleshooting

-

Choice of Base: While triethylamine is effective, a bulkier base like DIPEA can be used to minimize potential side reactions if the substrate is particularly sensitive. For some amine protections, catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction; however, its use requires careful control as it can sometimes promote side reactions.[2][5]

-

Solvent Selection: Dichloromethane is an excellent choice due to its inertness and ability to dissolve both the starting material and reagents. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be employed.[3] The choice may depend on the scale and desired reaction temperature.

-

Temperature Control: The reaction is typically conducted at room temperature. For less reactive amines, gentle heating (e.g., to 40 °C) may be required.[3] Conversely, if side reactions are observed, cooling the reaction to 0 °C during the addition of Boc anhydride can improve selectivity.

-

Troubleshooting - Incomplete Reaction: If the reaction stalls, a small additional charge of (Boc)₂O (0.1-0.2 equiv) can be added. Ensure the base and solvent are anhydrous, as water can hydrolyze the Boc anhydride.

-

Troubleshooting - Impurity Profile: The most common impurity is unreacted starting material. A slight excess of (Boc)₂O (1.1 equiv) is used to drive the reaction to completion. If a di-Boc protected byproduct is observed, the amount of (Boc)₂O should be reduced to be closer to stoichiometric (1.0 equiv).

Safety Considerations

-

5-Amino-2-bromopyrimidine: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate: Is a solid with a low melting point and can cause skin and eye irritation. Handle with care.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All operations should be performed within a certified chemical fume hood.

-

Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle with appropriate engineering controls and PPE.

References

-

PubChem. (n.d.). 5-Amino-2-bromopyridine, 5-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

- Akbar, S., et al. (2009). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Beilstein Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. National Center for Biotechnology Information. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (5-bromopyrimidin-2-YL)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

PubMed. (n.d.). Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl (5-bromopyrimidin-2-yl)carbamate: A Strategic Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (5-bromopyrimidin-2-yl)carbamate has emerged as a cornerstone intermediate in contemporary medicinal chemistry, prized for its versatile and predictable reactivity. This technical guide provides an in-depth analysis of this compound, delineating its synthesis, strategic utility, and pivotal role in the development of targeted therapeutics. We will explore the causality behind its synthetic pathway, the tactical application of its dual-functional handles—the C5-bromo and the N2-Boc-protected amine—and its proven application in the synthesis of kinase inhibitors. This document serves as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a clear framework for leveraging this powerful building block in drug discovery programs.

The 2-Aminopyrimidine Scaffold: A Privileged Motif

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA. In medicinal chemistry, pyrimidine derivatives, particularly the 2-aminopyrimidine subclass, are recognized as "privileged scaffolds." This status is due to their ability to mimic the purine core and act as effective hydrogen bond donors and acceptors, enabling them to form strong interactions with the hinge region of protein kinases[1]. This inherent biological relevance makes them a frequent starting point for the design of targeted therapies[1].

Tert-butyl (5-bromopyrimidin-2-yl)carbamate, systematically named tert-butyl N-(5-bromopyrimidin-2-yl)carbamate, is a strategically modified version of this core.[2] Its structure is engineered for maximum synthetic utility:

-

The 5-Bromo Group : This serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.

-

The 2-Amino Group : This group is crucial for establishing key interactions with biological targets, particularly the hinge region of kinases.

-

The Tert-butoxycarbonyl (Boc) Protecting Group : The Boc group "masks" the highly reactive 2-amino group, preventing it from undergoing undesired side reactions while chemical modifications are performed at the 5-bromo position. Its strategic value lies in its stability under a wide range of reaction conditions (including cross-coupling) and its clean, high-yield removal under mild acidic conditions.

This dual functionality allows for a controlled, sequential, and highly modular approach to library synthesis, making it an invaluable tool for exploring structure-activity relationships (SAR).

Synthesis and Characterization

The preparation of Tert-butyl (5-bromopyrimidin-2-yl)carbamate is a robust, two-step process commencing from the commercially available 2-aminopyrimidine. The logic of the pathway is to first install the bromo handle and then protect the nucleophilic amino group to prepare the scaffold for subsequent diversification.

Synthetic Pathway Overview

The synthesis proceeds via an electrophilic aromatic substitution to introduce the bromine, followed by a standard N-acylation to install the Boc protecting group.

Caption: Synthetic pathway for Tert-butyl (5-bromopyrimidin-2-yl)carbamate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established literature procedures.[3][4]

Part A: Synthesis of 2-Amino-5-bromopyrimidine[3]

-

Materials :

-

2-Aminopyrimidine (10.0 g, 105.1 mmol)

-

N-Bromosuccinimide (NBS) (18.7 g, 105.1 mmol)

-

Acetonitrile (250 mL)

-

Deionized Water

-

-

Procedure :

-

Suspend 2-aminopyrimidine in acetonitrile in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add NBS portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NBS is deliberate; it is a solid, easily handled source of electrophilic bromine that avoids the hazards of working with liquid Br₂ and often leads to cleaner reactions with higher regioselectivity.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture in the dark for 16 hours. Shielding from light prevents radical side reactions involving NBS.

-

Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed.

-

-

Work-up and Purification :

-

Reduce the solvent volume to approximately 50 mL via rotary evaporation.

-

Add 200 mL of deionized water to the concentrated mixture and stir for 1 hour to precipitate the product.

-

Collect the resulting solid by vacuum filtration, washing the filter cake with copious amounts of water (3 x 100 mL) to remove succinimide and any unreacted NBS.

-

Dry the white to pale yellow solid under vacuum to a constant weight. The product is often of sufficient purity (>95%) for the next step.

-

Yield : Typically 90-97%.

-

Part B: Synthesis of Tert-butyl (5-bromopyrimidin-2-yl)carbamate

-

Materials :

-

2-Amino-5-bromopyrimidine (15.0 g, 86.2 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (20.7 g, 94.8 mmol, 1.1 eq)

-

Triethylamine (18.0 mL, 129.3 mmol, 1.5 eq) or DMAP (catalytic)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (300 mL)

-

-

Procedure :

-

Dissolve 2-amino-5-bromopyrimidine in the chosen solvent in a 500 mL round-bottom flask.

-

Add triethylamine (or catalytic DMAP) followed by the dropwise addition of a solution of (Boc)₂O in the same solvent. The base is essential to deprotonate the amino group, increasing its nucleophilicity to attack the Boc-anhydride.

-

Stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until completion.

-

-

Work-up and Purification :

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization to afford the title compound as a white solid.

-

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂BrN₃O₂ | [2] |

| Molecular Weight | 274.11 g/mol | [2] |

| IUPAC Name | tert-butyl N-(5-bromopyrimidin-2-yl)carbamate | [2] |

| CAS Number | 883231-23-0 | [2] |

| Melting Point | 241-243 °C (for 2-amino-5-bromopyrimidine) | [5] |

| Appearance | White to off-white solid |

Chemical Reactivity and Strategic Utility

The synthetic power of Tert-butyl (5-bromopyrimidin-2-yl)carbamate lies in its capacity for controlled, sequential functionalization. This allows for the construction of complex molecular architectures from a simple, stable starting material.

Caption: Strategic reactivity map of the title compound.

Palladium-Catalyzed Cross-Coupling at C5

The C5-bromo position is highly activated towards oxidative addition to a Palladium(0) catalyst, initiating a catalytic cycle. This makes it an ideal substrate for a variety of cross-coupling reactions.

-

Suzuki-Miyaura Coupling : This is the most common reaction employed, forming a new carbon-carbon bond by coupling with a boronic acid or ester. Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and high functional group tolerance. This reaction is the primary method for introducing aryl and heteroaryl moieties (R¹ in the diagram below).

-

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines. This is a key strategy for linking the pyrimidine core to other fragments of a molecule.

-

Sonogashira Coupling : This reaction with a terminal alkyne creates a C-C bond, introducing a linear alkyne linker, which can be a useful pharmacophore or a handle for further chemistry (e.g., click reactions).

Deprotection and N2 Functionalization

Once the desired substituent has been installed at the C5 position, the Boc group can be cleanly removed.

-

Mechanism of Deprotection : The reaction is typically performed using a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or with HCl in dioxane. The acid protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, liberating the free 2-aminopyrimidine derivative as a salt.

-

Subsequent Reactions : The newly revealed free amine is a potent nucleophile and can be readily functionalized through:

-

Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU) to form amides.

-

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Application Case Study: Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a validated hinge-binder in many kinase inhibitors.[6] The synthetic strategy enabled by Tert-butyl (5-bromopyrimidin-2-yl)carbamate is perfectly suited for constructing libraries of potential kinase inhibitors. A common pharmacophore involves an aromatic group at C5 and an amide linkage at C2.

General Workflow for Kinase Inhibitor Synthesis

The following workflow demonstrates the logical sequence of reactions, starting from the title compound, to generate a diverse library of potential kinase inhibitors.

Caption: A modular workflow for synthesizing kinase inhibitors.

Exemplary Protocol: Suzuki Coupling and Deprotection

This protocol illustrates the first two steps of the workflow.

-

Materials :

-

Tert-butyl (5-bromopyrimidin-2-yl)carbamate (1.0 g, 3.65 mmol)

-

Phenylboronic acid (0.53 g, 4.38 mmol, 1.2 eq)

-

Pd(PPh₃)₄ (0.21 g, 0.18 mmol, 5 mol%)

-

2M Sodium Carbonate (Na₂CO₃) solution (5.5 mL)

-

1,4-Dioxane or DME (20 mL)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure (Step 1: Suzuki Coupling) :

-

To a flask, add Tert-butyl (5-bromopyrimidin-2-yl)carbamate, phenylboronic acid, and the palladium catalyst.

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Add the degassed solvent (Dioxane) followed by the degassed Na₂CO₃ solution.

-

Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield Tert-butyl (5-phenylpyrimidin-2-yl)carbamate.

-

-

Procedure (Step 2: Boc Deprotection) :

-

Dissolve the purified product from Step 1 in DCM (10 mL).

-

Add an equal volume of TFA (10 mL) and stir at room temperature for 1-2 hours.

-

Monitor by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid.

-

The resulting product, 5-phenylpyrimidin-2-amine, is typically obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

-

Conclusion and Future Perspectives

Tert-butyl (5-bromopyrimidin-2-yl)carbamate is more than a mere chemical intermediate; it is a strategic tool that enables rapid and modular synthesis in drug discovery. Its well-defined and predictable reactivity at two distinct positions provides chemists with a reliable platform for generating vast libraries of complex molecules. The successful application of this building block in the development of kinase inhibitors underscores its value.

Looking forward, the utility of this scaffold is expected to expand. Its core structure is amenable to incorporation into more advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile core for linking E3 ligase handles and warheads, and in the design of novel covalent inhibitors. As the demand for highly specific and potent small-molecule therapeutics continues to grow, the strategic importance of well-designed building blocks like Tert-butyl (5-bromopyrimidin-2-yl)carbamate will only increase.

References

- Turnbull, M. M., et al. (n.d.). SYNTHESIS AND STRUCTURE OF (2-AMINO-5-BROMOPYRIMIDINE)BROMOCOPPER(I). Department of Chemistry, University of Canterbury.

- El-Sebai, A. I., et al. (n.d.). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Journal of Chemical Education.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.

-

PubChem. (n.d.). Tert-butyl (5-bromopyrimidin-2-YL)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

PubChem. (n.d.). Tert-butyl (5-bromopyrimidin-2-YL)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

-

LinkedIn. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 5. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]

- 6. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

Reactivity of the bromine atom in Tert-butyl (2-bromopyrimidin-5-yl)carbamate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Tert-butyl (2-bromopyrimidin-5-yl)carbamate

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Tert-butyl (2-bromopyrimidin-5-yl)carbamate is a pivotal building block in this field, offering a versatile platform for molecular elaboration. The reactivity of this molecule is dominated by the carbon-bromine bond at the C2 position, a site primed for a variety of transformations. This technical guide provides an in-depth analysis of the C2-bromine atom's reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will explore the underlying electronic principles governing these reactions, provide field-proven experimental protocols, and discuss the causal factors behind the selection of catalysts, ligands, and reaction conditions, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.

Molecular Profile: Understanding the Sources of Reactivity

The synthetic utility of tert-butyl (2-bromopyrimidin-5-yl)carbamate is dictated by the interplay of its constituent parts: the electron-deficient pyrimidine ring, the strategically positioned bromine atom, and the modulating carbamate group.

-

The Pyrimidine Core: As a six-membered heterocycle with two nitrogen atoms, pyrimidine is inherently π-deficient.[1] This electron deficiency significantly lowers the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. This electronic feature makes the ring susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cycles, a crucial step for cross-coupling reactions.[1][2]

-

The C2-Bromine Atom: The bromine atom at the C2 position is the primary site of reactivity. Its position is highly activated towards both palladium insertion and nucleophilic displacement. This is because the adjacent nitrogen atoms can stabilize the negative charge that develops in the transition states of these reactions.[3] In the context of palladium catalysis, the general reactivity trend for halogens is I > Br > Cl, making the C-Br bond an excellent compromise between high reactivity and substrate stability.[2]

-

The C5-Boc-Carbamate Group: The tert-butyloxycarbonyl (Boc) protected amine at the C5 position serves two main roles. Electronically, the carbamate is a weak electron-donating group, which can subtly modulate the overall electron density of the ring. Sterically, the bulky Boc group can influence the approach of reagents, although its distance from the C2 position often minimizes direct steric hindrance. A critical practical consideration is the stability of the Boc group itself, which is labile under strongly acidic conditions.[4][5]

Below is a diagram illustrating the primary reaction pathways available for the functionalization of this key intermediate.

Caption: Key reaction pathways for the C2-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine atom is an excellent handle for palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl or heteroaryl-aryl structures by coupling an organohalide with a boronic acid or ester.[6] For 2-bromopyrimidines, this reaction proceeds readily due to the activated C-Br bond.

Causality of Component Selection:

-

Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are common. For electron-deficient substrates like pyrimidines, catalyst systems that promote rapid oxidative addition are favored.[7][8]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, but more electron-rich and bulky ligands can sometimes accelerate the reaction.

-

Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution with an organic solvent (e.g., dioxane, toluene) to facilitate the reaction.[6]

-

Reaction Setup: To an oven-dried flask, add tert-butyl (2-bromopyrimidin-5-yl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane) followed by a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0-3.0 equiv.).

-

Heating and Monitoring: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] The reaction couples an aryl halide with a primary or secondary amine. The electron-deficient nature of the 2-bromopyrimidine substrate makes it a highly suitable partner for this transformation.[11][12]

Causality of Component Selection:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BINAP) are required to facilitate the challenging reductive elimination step that forms the C-N bond.[12]

-

Base: A strong, non-nucleophilic base is critical for deprotonating the amine coupling partner, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[12]

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried flask.

-

Reagent Addition: Add tert-butyl (2-bromopyrimidin-5-yl)carbamate (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent and Heating: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Seal the vessel and heat to 80-110 °C.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, quench carefully with saturated aqueous NH₄Cl, and dilute with water. Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Sonogashira and Stille Couplings

-

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to important alkynyl-heteroaryl motifs.[13] It uniquely employs a dual catalytic system of palladium and a copper(I) salt (typically CuI).[14][15][16] The base, usually an amine like triethylamine or diisopropylethylamine, serves both to deprotonate the alkyne and act as a solvent.[14]

-

Stille Coupling: The Stille reaction couples the substrate with an organostannane reagent (R-SnBu₃).[17][18] A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups.[19] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. The mechanism follows the standard cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination.[17]

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Bulky Ligand | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | DMF, THF |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | (Often not required) | Toluene, DMF |

| Table 1: Summary of Typical Cross-Coupling Conditions. |

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal catalysis, the inherent electron deficiency of the pyrimidine ring enables direct displacement of the C2-bromine by strong nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[20]

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination pathway.

-

Addition: A potent nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][21] The stability of this intermediate is the key to the reaction's feasibility. For attack at the C2 position, the negative charge can be delocalized onto the adjacent ring nitrogen, providing significant stabilization.[3]

-

Elimination: Aromaticity is restored by the expulsion of the bromide leaving group, yielding the substituted product.

This pathway is competitive with cross-coupling and is favored by strong nucleophiles (e.g., alkoxides, thiolates, amides) and polar aprotic solvents (e.g., DMF, DMSO, NMP) which solvate the counter-ion but leave the nucleophile highly reactive.[22]

Caption: The two-step SNAr mechanism.

-

Reaction Setup: To a solution of tert-butyl (2-bromopyrimidin-5-yl)carbamate (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv.) at room temperature under an inert atmosphere.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography to afford the 2-methoxy product.

Conclusion and Outlook

Tert-butyl (2-bromopyrimidin-5-yl)carbamate is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The reactivity of its C2-bromine atom can be precisely controlled to favor either palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. An understanding of the electronic nature of the pyrimidine ring and the specific roles of catalysts, ligands, bases, and solvents is paramount for achieving high-yield, selective transformations. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this building block to accelerate the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionaliz

- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.

- Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Benchchem.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine. Benchchem.

- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.

- Pyridine/pyrimidine groups in C−H activation.

- Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines. Benchchem.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Sonogashira coupling. Wikipedia.

- The Mechanisms of the Stille Reaction. University of Windsor.

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.

- nucleophilic arom

- Stille reaction. Wikipedia.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.

- Nucleophilic arom

- Stille Coupling. Organic Chemistry Portal.

- Stille Coupling. NROChemistry.

- Suzuki reaction. Wikipedia.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Pyrimidine. Wikipedia.

- Sonogashira Coupling. Organic Chemistry Portal.

- Protecting Groups for Amines: Carbam

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. Stille Coupling [organic-chemistry.org]

- 19. Stille Coupling | NROChemistry [nrochemistry.com]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of N-Boc-2-amino-5-bromopyrimidine in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties of N-Boc-2-amino-5-bromopyrimidine

N-Boc-2-amino-5-bromopyrimidine, also known as tert-butyl (5-bromopyrimidin-2-yl)carbamate, is a cornerstone building block in contemporary medicinal chemistry and drug discovery.[1] Its utility stems from a strategically designed structure: a pyrimidine core, which is a prevalent scaffold in numerous biologically active compounds, functionalized with two distinct and orthogonally reactive sites. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions, while the tert-butoxycarbonyl (Boc) protected amine at the 2-position allows for controlled, late-stage synthetic modifications. This guide provides an in-depth analysis of its chemical properties, reactivity, and application, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key characteristics of N-Boc-2-amino-5-bromopyrimidine are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 883231-23-0 | [1][2] |

| Molecular Formula | C₉H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 274.12 g/mol | [1] |

| Appearance | White to light beige crystalline powder, crystals, or flakes | [3] |

| Melting Point | 241-243 °C (lit.) | [3][4] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol (with heating) | [3] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Signature

The spectroscopic data provides an unambiguous fingerprint for the molecule's structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by two key regions. A singlet corresponding to the nine equivalent protons of the tert-butyl group appears in the upfield region (typically ~1.5 ppm). In the downfield aromatic region, two singlets (or a pair of doublets with a small coupling constant) are expected for the two non-equivalent protons on the pyrimidine ring.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield. The Boc protecting group is identified by the carbonyl carbon signal (C=O) and the quaternary and methyl carbons of the tert-butyl group.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. A prominent peak for the carbamate carbonyl (C=O) stretching is typically observed around 1700 cm⁻¹. Other significant peaks include N-H stretching and bending vibrations, as well as aromatic C=C and C=N stretching frequencies.[6][7]

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

Part 2: Reactivity and Synthetic Utility

The synthetic power of N-Boc-2-amino-5-bromopyrimidine lies in the differential reactivity of its functional groups: the Boc-protected amine and the C5-bromo substituent.

The Role and Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[8] Its function here is twofold: it deactivates the 2-amino group to prevent unwanted side reactions during functionalization at the 5-position and enhances solubility in organic solvents. The robustness of the Boc group under various conditions, coupled with its straightforward removal, makes it ideal for multi-step syntheses.[9]

The removal of the Boc group is typically achieved under acidic conditions via a simple carbamate hydrolysis.[8]

Standard Protocol (Acid-Catalyzed):

-

Dissolve the N-Boc-2-amino-5-bromopyrimidine substrate in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, commonly trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[8][10]

-

Stir the reaction at room temperature. The reaction is usually rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent and excess acid are removed under reduced pressure. An aqueous basic workup is often required to neutralize the resulting amine salt and isolate the free amine product.

Causality Behind Experimental Choices:

-

Acid Choice : TFA and HCl are effective because they readily protonate the carbamate oxygen, initiating the cleavage mechanism. TFA is often preferred for its volatility, which simplifies its removal.

-

Solvent Choice : DCM is a good choice for its ability to dissolve the substrate and its inertness under acidic conditions.

Alternative methods, such as thermal deprotection, can be employed for substrates that are sensitive to strong acids.[11][12][13] This involves heating the compound in a suitable solvent, which can lead to a cleaner reaction profile by avoiding harsh acidic workups.[11]

Caption: General mechanism for acid-catalyzed Boc deprotection.

The C5-Bromo Handle: A Gateway to Molecular Diversity

The bromine atom at the 5-position is the primary site for introducing molecular complexity. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organoboron species (like a boronic acid or ester) and an organohalide.[14] For N-Boc-2-amino-5-bromopyrimidine, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 5-position.[15]

General Protocol for Suzuki-Miyaura Coupling:

-

Preparation : In a flame-dried reaction vessel, combine N-Boc-2-amino-5-bromopyrimidine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[15][16]

-

Catalyst Addition : Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 5 mol%).[16][17]

-

Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.[16]

-

Solvent Addition : Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[16][17]

-

Reaction : Heat the mixture (e.g., to 90-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification : After cooling, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.[15][17]

Causality Behind Experimental Choices:

-

Catalyst : Pd(PPh₃)₄ is a reliable Pd(0) source that initiates the catalytic cycle. Other catalyst systems, including those with specialized ligands like SPhos, can be used for more challenging substrates.[15]

-

Base : The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[14]

-

Solvent : The aqueous/organic solvent mixture is necessary to dissolve both the organic-soluble reactants and the inorganic base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[18] This reaction is invaluable for coupling amines with aryl halides, a transformation that is often difficult to achieve using classical methods.[18][19] It allows for the introduction of primary or secondary amines at the 5-position of the pyrimidine ring.

General Protocol for Buchwald-Hartwig Amination:

-

Preparation : In a glovebox or under an inert atmosphere, combine N-Boc-2-amino-5-bromopyrimidine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP, XPhos).

-

Solvent Addition : Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

-

Reaction : Heat the mixture under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification : Upon completion, the reaction is cooled, quenched (e.g., with water or NH₄Cl solution), and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified via column chromatography.

Causality Behind Experimental Choices:

-

Ligand : The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[18]

-

Base : A strong base is necessary to deprotonate the amine coupling partner, forming the active nitrogen nucleophile for the catalytic cycle.

-

Inert Atmosphere : The Pd(0) catalyst and many phosphine ligands are sensitive to air, making an inert atmosphere essential for successful and reproducible results.[19]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Safety and Handling

As with any laboratory chemical, proper handling of N-Boc-2-amino-5-bromopyrimidine is essential. The compound is considered hazardous.[20]

-

Hazards : It is classified as harmful if swallowed and causes serious eye irritation.[20][21] It may also cause skin and respiratory irritation.[22][23]

-

Prevention : Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22] Wash hands and any exposed skin thoroughly after handling.[20] Avoid breathing dust.[21][22]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[20][21]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20][21]

Conclusion: A Versatile Tool for Drug Discovery

N-Boc-2-amino-5-bromopyrimidine is more than just a chemical reagent; it is a strategic tool that enables the rapid and efficient exploration of chemical space. Its dual-functional nature allows for sequential and selective modifications, making it an ideal scaffold for building libraries of complex molecules. The ability to perform well-established and high-yielding cross-coupling reactions at the 5-position, followed by deprotection and further functionalization at the 2-position, provides a powerful and flexible synthetic route to novel compounds with potential therapeutic applications. Mastery of its properties and reactivity is a valuable asset for any scientist engaged in the art of drug discovery.

References

-

Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. Retrieved January 16, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019). Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific. Retrieved January 16, 2026, from [Link]

-

2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007, April 27). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

2-Amino-5-bromo pyrimidine - ChemBK. (2022, October 16). ChemBK. Retrieved January 16, 2026, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved January 16, 2026, from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents. (n.d.). Google Patents.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

ChemInform Abstract: Synthesis of Useful Fragments in Drug Discovery: 2-Amino-5-tert-butylpyridine and Its Oxidized Analogues. | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-2-Amino-5-bromopyrimidine | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-5-bromopyrimidine | 7752-82-1 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.ca [fishersci.ca]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Pyrimidine Derivatives in Drug Discovery

Executive Summary

The pyrimidine nucleus stands as one of the most vital heterocyclic scaffolds in medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its inherent biocompatibility and versatile chemical nature have made it a "privileged structure" in drug design.[1][2] This guide provides an in-depth exploration of pyrimidine derivatives, moving from their core chemical principles to their application in blockbuster therapeutics. We will dissect the causality behind their synthesis and design, explore their mechanisms of action across various diseases, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. The synthetic accessibility and the ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[3][4]

PART 1: The Pyrimidine Core: A Foundation for Therapeutic Innovation

1.1. The Unique Physicochemical & Biological Profile

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3.[5][6] This arrangement makes the ring electron-deficient, influencing its reactivity and intermolecular interactions. Its derivatives are ubiquitous in nature, most notably as the nitrogenous bases in DNA and RNA, which are critical for genetic coding.[2] This fundamental role in biological systems provides a unique advantage; pyrimidine-based drugs can readily interact with a multitude of biological targets, including enzymes and genetic material, due to their structural similarity to endogenous molecules.[1]

The immense interest in the pyrimidine scaffold stems from its proven success and synthetic versatility.[4][7] Chemists are drawn to this moiety because of the relative ease of synthesis and the short reaction times often required.[8] This practicality accelerates the drug discovery process, allowing for the rapid generation of diverse chemical libraries to screen against various biological targets.

1.2. Strategic Importance in Medicinal Chemistry

The pyrimidine ring is not merely a passive scaffold; it is an active contributor to a drug's pharmacological profile. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a molecule within the active site of a target protein. Furthermore, the pyrimidine ring is often used as a bioisostere for a phenyl ring, a common substitution strategy in medicinal chemistry to modulate a compound's properties, such as solubility, metabolic stability, and target affinity, thereby improving its overall drug-like characteristics.[3][9] The continued evolution of FDA-approved drugs incorporating this scaffold underscores its enduring value in modern drug discovery.[1][10]

PART 2: Rational Drug Design & Synthesis

2.1. Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

The biological activity of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds into potent and selective drug candidates.

For instance, in the development of kinase inhibitors , a major class of anticancer drugs, substitutions at specific positions on the pyrimidine ring dictate target affinity and selectivity.[11][12]

-

C2 and C4 Positions: These positions are frequently modified to interact with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. Different amine-containing groups can be installed to form key hydrogen bonds.

-

C5 Position: Substitution at this position is a common strategy to enhance potency and modulate pharmacokinetic properties.[11] Bulky or hydrophobic groups at C5 can extend into other regions of the ATP-binding site, increasing affinity and potentially conferring selectivity for one kinase over another.

A detailed SAR analysis provides the causal logic for experimental choices, guiding chemists to synthesize novel analogs with improved activity and reduced toxicity.[6]

2.2. Foundational Synthesis Methodologies

The accessibility of pyrimidine derivatives is a key driver of their prevalence in drug discovery.[8] Numerous synthetic methods exist, often involving multicomponent condensation reactions that allow for the efficient construction of the core ring structure with desired substitutions.

A classic and widely used method is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While not detailed here, this and other methods like it provide a robust and flexible platform for generating a wide array of pyrimidine scaffolds.[13] The availability of diverse starting materials and the efficiency of these reactions enable the creation of large compound libraries essential for high-throughput screening campaigns.[6][14]

PART 3: Therapeutic Applications: From Oncology to Infectious Disease

The versatility of the pyrimidine scaffold is reflected in its broad range of pharmacological activities, leading to approved drugs in numerous therapeutic areas.[3][4]

3.1. Anticancer Agents: A Pillar of Modern Oncology

Pyrimidine derivatives are central to cancer therapy, acting through diverse mechanisms to halt the proliferation of malignant cells.[15][16][17]

-

Kinase Inhibition: Many cancers are driven by dysregulated protein kinases. Pyrimidine-based drugs are designed to compete with ATP for the kinase binding site, thereby blocking downstream signaling pathways that promote cell growth and survival.[15][18] For example, the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, is a common target for pyrimidine inhibitors.[11]

Caption: PI3K/AKT/mTOR signaling pathway inhibited by a pyrimidine derivative.

-

Antimetabolites: These pyrimidine analogs mimic natural nucleosides and disrupt DNA and RNA synthesis.[19][20] Once inside the cell, they are metabolized into fraudulent nucleotides that either inhibit critical enzymes like thymidylate synthase or are incorporated into DNA, leading to chain termination and cell death (apoptosis).[15][20]

Table 1: Selected FDA-Approved Pyrimidine-Based Anticancer Drugs [4][15][21][22]

| Drug Name | Mechanism of Action | Primary Indications |

| Imatinib | Tyrosine Kinase Inhibitor (BCR-Abl) | Chronic Myeloid Leukemia (CML), GIST |

| Osimertinib | EGFR Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer (NSCLC) |

| 5-Fluorouracil | Thymidylate Synthase Inhibitor | Colorectal, Breast, Stomach, Pancreatic Cancer |

| Gemcitabine | Nucleoside Metabolic Inhibitor | Pancreatic, NSCLC, Breast, Ovarian Cancer |

| Decitabine | DNA Methyltransferase Inhibitor | Myelodysplastic Syndromes (MDS) |

3.2. Anti-Infective Agents

The pyrimidine core is also integral to drugs combating bacterial, viral, and fungal infections.[3][21]

-

Antibacterial: Drugs like Trimethoprim selectively inhibit bacterial dihydrofolate reductase, an enzyme essential for DNA synthesis in bacteria but not humans.

-

Antiviral: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine contain a pyrimidine core and are key components of HIV therapy.[21] They bind to a non-essential site on the reverse transcriptase enzyme, altering its shape and preventing the conversion of viral RNA to DNA.[2]

-

Antifungal: Certain pyrimidine derivatives have demonstrated efficacy against various fungal strains, often by disrupting cell wall synthesis or other essential metabolic pathways.[8]

3.3. Anti-inflammatory and CNS Applications

The therapeutic reach of pyrimidines extends to inflammatory conditions and neurological disorders.

-

Anti-inflammatory: Some derivatives have been developed as selective COX-2 inhibitors, which are enzymes involved in the inflammatory response.[6]

-

Central Nervous System (CNS): The scaffold is also found in drugs with anticonvulsant, antidepressant, and analgesic properties, highlighting its ability to cross the blood-brain barrier and interact with neurological targets.[3][4]

PART 4: Modern Methodologies and Future Directions

4.1. Computational Chemistry in Pyrimidine Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates.[23] For pyrimidine derivatives, these approaches are invaluable:

-

Molecular Docking: This technique predicts how a pyrimidine derivative will bind to the three-dimensional structure of a target protein. It helps prioritize which compounds to synthesize and test, saving time and resources.[24]

-

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a computational model that correlates the 3D properties of a series of pyrimidine compounds with their biological activity. The model can then be used to predict the activity of new, unsynthesized molecules.[24][25]

-

Pharmacophore Mapping: This identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) in a pyrimidine molecule that are necessary for biological activity. This "pharmacophore" serves as a template for designing new molecules or searching databases for existing ones with similar features.[25]

4.2. Overcoming Challenges and Looking Ahead

Despite their success, challenges in pyrimidine drug development remain, including acquired drug resistance and difficulties in large-scale synthesis.[26][27] Future research is focused on:

-

Hybrid Molecules: Designing molecules that combine a pyrimidine scaffold with another pharmacophore to target multiple pathways simultaneously, a strategy that may overcome resistance.[28][29]

-

Targeted Therapies: Leveraging a deeper understanding of cancer biology to design pyrimidine derivatives that are highly selective for cancer cells, minimizing side effects.[26]

-

New Synthetic Routes: Developing novel, efficient, and green synthetic methodologies to streamline the production of complex pyrimidine derivatives.[30]

The pyrimidine scaffold, with its rich history and vast chemical space, will undoubtedly continue to be a cornerstone of therapeutic innovation for years to come.[8][21]

PART 5: Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential. The following is a generalized, high-level workflow for an in vitro kinase inhibition assay, a cornerstone experiment for evaluating many pyrimidine-based anticancer agents. The causality behind each step is explained to provide a self-validating framework.

5.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a test compound (e.g., a pyrimidine derivative) to inhibit the activity of a specific protein kinase. The principle relies on measuring the amount of ATP remaining in solution after the kinase reaction; lower remaining ATP indicates higher kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation (The Foundation):

-

Causality: Precise concentrations are critical for reproducible results.

-

Prepare a stock solution of the pyrimidine test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer to create a dose-response curve.

-

Prepare solutions of the target kinase, the specific substrate peptide, and ATP at optimal concentrations, as determined by preliminary experiments.

-

-

Kinase Reaction (The Core Event):

-

Causality: This step directly simulates the biological interaction of interest.

-

In a multi-well plate, add the kinase enzyme, the substrate, and the various dilutions of the pyrimidine test compound (or vehicle control, e.g., DMSO).

-

Allow the components to incubate briefly to permit the inhibitor to bind to the kinase.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Signal Detection (The Readout):

-

Causality: This step translates the biochemical event into a quantifiable signal.

-

Stop the kinase reaction by adding a detection reagent. This reagent typically contains luciferase and its substrate, luciferin.

-

The luciferase enzyme uses the remaining ATP from the kinase reaction to generate a luminescent signal.

-

The plate is read using a luminometer. A high luminescent signal corresponds to a large amount of remaining ATP, indicating strong inhibition of the kinase.

-

-

-

Causality: This step converts raw data into a meaningful measure of potency.

-

The luminescence data is plotted against the concentration of the pyrimidine inhibitor.

-

A non-linear regression analysis is performed to fit a dose-response curve.

-

From this curve, the IC₅₀ value is calculated. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%, and it serves as the primary measure of the compound's potency.

-

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 16, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Retrieved January 16, 2026, from [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. Retrieved January 16, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Retrieved January 16, 2026, from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved January 16, 2026, from [Link]

-

Pyrimidine Nucleoside Analogs in Cancer Treatment. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). Journal for Research in Applied Sciences and Biotechnology. Retrieved January 16, 2026, from [Link]

-

Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Retrieved January 16, 2026, from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Retrieved January 16, 2026, from [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. (2023). Research & Reviews: Journal of Medicinal and Organic chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). PubMed Central. Retrieved January 16, 2026, from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews. Retrieved January 16, 2026, from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Not available. Retrieved January 16, 2026, from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. Retrieved January 16, 2026, from [Link]

-